Dibromo(trimethoxy)-lambda~5~-phosphane

Description

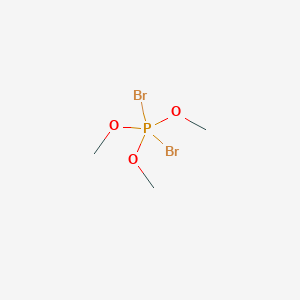

Dibromo(trimethoxy)-lambda~5~-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus (λ⁵-phosphane) core. Its structure includes two bromine atoms and three methoxy (-OCH₃) groups bonded to the phosphorus center, giving it a unique electronic and steric profile. The λ⁵-phosphane designation indicates a phosphorus oxidation state of +5, distinguishing it from trivalent (λ³) phosphanes.

Properties

CAS No. |

136584-24-2 |

|---|---|

Molecular Formula |

C3H9Br2O3P |

Molecular Weight |

283.88 g/mol |

IUPAC Name |

dibromo(trimethoxy)-λ5-phosphane |

InChI |

InChI=1S/C3H9Br2O3P/c1-6-9(4,5,7-2)8-3/h1-3H3 |

InChI Key |

XZDGWXFCAGWIJL-UHFFFAOYSA-N |

Canonical SMILES |

COP(OC)(OC)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(trimethoxy)-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with brominating agents. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent such as dichloromethane . The reaction is carried out at room temperature, allowing for the formation of the desired dibromo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dibromo(trimethoxy)-lambda~5~-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dibromo compound to its corresponding phosphane derivative.

Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.

Scientific Research Applications

Chemistry: Dibromo(trimethoxy)-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its reactivity makes it valuable for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phosphane derivatives on biological systems

Industry: In industrial applications, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its bromine content makes it effective in enhancing the flame-retardant properties of materials.

Mechanism of Action

The mechanism of action of Dibromo(trimethoxy)-lambda~5~-phosphane involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their chemical and physical properties. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Reactivity and Functional Group Analysis

- Methoxy Groups: In Dibromo(trimethoxy)-λ⁵-phosphane, the three methoxy groups donate electron density to the phosphorus center, reducing its electrophilicity compared to non-oxygenated analogs.

- Bromine vs. Thioxo Groups : Bromine’s electronegativity and leaving-group ability make Dibromo(trimethoxy)-λ⁵-phosphane more reactive in nucleophilic substitutions than thioxo-containing analogs. For example, thioxo groups in and favor redox or coordination chemistry .

- Comparison with λ³ Phosphanes: Unlike λ³ phosphanes (e.g., PPh₃), λ⁵-phosphanes like Dibromo(trimethoxy) cannot form ylides for Wittig reactions. However, their higher oxidation state enables unique redox and catalytic pathways, such as participation in phosphorus(V)-mediated cycles .

Solubility and Physicochemical Behavior

- Polar Solvents: Dibromo(trimethoxy)-λ⁵-phosphane’s solubility is likely intermediate between Diethoxy-(4-nitrophenoxy)-thioxo-λ⁵-phosphane (highly polar) and benzyl dibromo derivatives (non-polar). Methoxy groups improve solubility in alcohols, while bromine increases molecular weight, reducing volatility .

- Protein Binding : Similar to gold(I) phosphane complexes in , Dibromo(trimethoxy)-λ⁵-phosphane may bind plasma proteins (e.g., albumin) via hydrophobic interactions, though its bromine substituents could hinder strong binding compared to aromatic ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.